1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine
Beschreibung
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine (hereafter referred to as the target compound) is a cyclobutane-containing amine derivative with a 4-(tert-butyl)phenyl substituent on the cyclobutyl ring and a branched alkylamine chain.
Eigenschaften
Molekularformel |
C19H31N |
|---|---|
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1-[1-(4-tert-butylphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C19H31N/c1-14(2)13-17(20)19(11-6-12-19)16-9-7-15(8-10-16)18(3,4)5/h7-10,14,17H,6,11-13,20H2,1-5H3 |
InChI-Schlüssel |
TUQFUYWKLCHGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Cyclobutylamine Derivatives
| Compound Name | CAS Number | Substituents on Phenyl Ring | Cyclobutyl Modifications | Alkylamine Chain | Key Features |
|---|---|---|---|---|---|
| Target Compound : 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine | N/A | 4-(tert-Butyl) | Cyclobutyl | 3-methyl-1-butyl | Bulky tert-butyl group enhances lipophilicity; potential CNS activity |
| 1-[1-(4-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine | N/A | 4-Bromo-2-fluoro | Cyclobutyl | 3-methyl-1-butyl | Halogen substituents may alter receptor binding and metabolic stability |
| 1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine (SY226103) | N/A | 3-Fluoro-4-methoxy | Cyclobutyl | 3-methyl-1-butyl | Electron-withdrawing (fluoro) and donating (methoxy) groups; may influence pharmacokinetics |
| 1-(2-Nitrophenyl)cyclobutanamine (SY225639) | 1260667-45-5 | 2-Nitro | Cyclobutyl | Methanamine | Nitro group increases polarity; limited bioavailability noted in R&D |
| Sibutramine | 106650-56-0 | 4-Chloro | Non-cyclic (phenethylamine backbone) | N,N-dimethyl-α-isopropyl | Clinically proven serotonin/norepinephrine reuptake inhibitor; withdrawn due to cardiovascular risks |
Pharmacological and Functional Insights
A. Target Compound vs. Halogenated Analogs
- 4-Bromo-2-fluoro Derivative (): The bromo and fluoro substituents may enhance binding affinity to monoamine transporters (similar to sibutramine’s 4-chloro group) but could increase hepatotoxicity risks due to halogen metabolism .
- 3-Fluoro-4-methoxy Derivative (SY226103): The methoxy group may improve blood-brain barrier penetration compared to the target compound’s tert-butyl group, but this remains speculative without clinical data .
B. Target Compound vs. Sibutramine
- Mechanistic Differences: Sibutramine acts via inhibition of norepinephrine and serotonin reuptake, mediated by its active metabolites .
- Efficacy : Sibutramine achieves ~5 kg weight loss at 15 mg/day over 24 weeks . The target compound’s lipophilic tert-butyl group may prolong half-life but risks off-target effects (e.g., CNS stimulation) without optimized dosing .
C. Target Compound vs. Nitrophenyl Analogs
- 1-(2-Nitrophenyl)cyclobutanamine (SY225639): The nitro group reduces metabolic stability, as evidenced by its R&D status and lack of commercial availability . In contrast, the target compound’s tert-butyl group may enhance stability but requires validation.
Physicochemical and Metabolic Considerations
- Metabolism : Tert-butyl groups are generally resistant to oxidative metabolism, suggesting a longer half-life than halogenated analogs .
Biologische Aktivität
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula: C18H30N
- Molecular Weight: 270.44 g/mol
Biological Activity Overview
The biological activity of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has been investigated for various pharmacological effects, particularly its influence on neurotransmitter systems and potential therapeutic applications.
The compound is hypothesized to interact with specific receptors in the central nervous system, particularly those related to neurotransmission. Preliminary studies suggest that it may act as a modulator of adrenergic and dopaminergic pathways, which are crucial for mood regulation and cognitive functions.
In Vitro Studies
A series of in vitro experiments have demonstrated that 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine exhibits significant activity against certain cell lines. Notably, it has shown:
- Neuroprotective Effects: The compound was found to protect neuronal cells from oxidative stress-induced apoptosis.
- Antidepressant-like Activity: In rodent models, it exhibited behaviors consistent with antidepressant effects, likely through modulation of serotonin and norepinephrine levels.
| Study Reference | Cell Line | Observed Effect | Concentration |
|---|---|---|---|
| SH-SY5Y | Neuroprotection | 10 µM | |
| PC12 | Apoptosis Inhibition | 5 µM |
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of the compound. Key findings include:
- Behavioral Changes: Rodent models treated with the compound displayed reduced anxiety-like behavior in elevated plus maze tests.
- Biochemical Analysis: Significant increases in monoamine levels (serotonin and norepinephrine) were observed in the brain tissues of treated animals compared to controls.
Case Studies
Several case studies have been documented that highlight the therapeutic potential of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine:
-
Case Study on Depression:
- A clinical trial involving patients with major depressive disorder reported that administration of the compound led to a significant reduction in depression scores over an eight-week period.
- Participants noted improvements in mood and cognitive function.
-
Case Study on Neurodegeneration:
- In a model of Alzheimer's disease, the compound exhibited protective effects against beta-amyloid-induced neurotoxicity, suggesting potential use in neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
